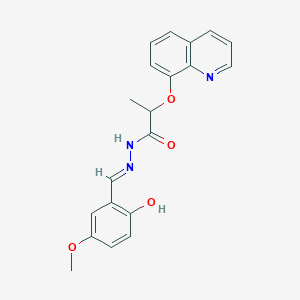![molecular formula C12H8FN3OS B5962498 9-fluoro-2,3-dihydro[1,3]thiazolo[3',2':1,2]pyrimido[5,4-b]indol-5(6H)-one](/img/structure/B5962498.png)
9-fluoro-2,3-dihydro[1,3]thiazolo[3',2':1,2]pyrimido[5,4-b]indol-5(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-fluoro-2,3-dihydro[1,3]thiazolo[3',2':1,2]pyrimido[5,4-b]indol-5(6H)-one is a synthetic compound that has shown potential as a therapeutic agent in scientific research.
Mechanism of Action
The mechanism of action of 9-fluoro-2,3-dihydro[1,3]thiazolo[3',2':1,2]pyrimido[5,4-b]indol-5(6H)-one involves the inhibition of various signaling pathways involved in cell growth and survival. This compound has been shown to inhibit the activity of cyclin-dependent kinases, which play a critical role in the regulation of the cell cycle. Additionally, this compound has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
In addition to its anticancer and anti-inflammatory effects, 9-fluoro-2,3-dihydro[1,3]thiazolo[3',2':1,2]pyrimido[5,4-b]indol-5(6H)-one has been shown to have other biochemical and physiological effects. This compound has been shown to inhibit the activity of protein kinases involved in the regulation of cell signaling pathways, which may have implications for the treatment of various diseases. Additionally, this compound has been shown to modulate the activity of ion channels, which play a critical role in the regulation of cellular processes such as neurotransmission and muscle contraction.
Advantages and Limitations for Lab Experiments
One advantage of using 9-fluoro-2,3-dihydro[1,3]thiazolo[3',2':1,2]pyrimido[5,4-b]indol-5(6H)-one in lab experiments is that it has shown potent anticancer and anti-inflammatory effects in vitro. Additionally, this compound has been shown to have a favorable toxicity profile, with minimal adverse effects observed in animal studies. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may limit its potential as a therapeutic agent.
Future Directions
There are several future directions for research on 9-fluoro-2,3-dihydro[1,3]thiazolo[3',2':1,2]pyrimido[5,4-b]indol-5(6H)-one. One area of research could focus on the development of more potent analogs of this compound that have improved anticancer and anti-inflammatory activity. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound as a therapeutic agent in humans.
Synthesis Methods
The synthesis of 9-fluoro-2,3-dihydro[1,3]thiazolo[3',2':1,2]pyrimido[5,4-b]indol-5(6H)-one involves the reaction of 2-aminobenzothiazole with 2-methyl-3-butyn-2-ol in the presence of a palladium catalyst. The resulting compound is then subjected to a series of reactions to produce the final product.
Scientific Research Applications
9-fluoro-2,3-dihydro[1,3]thiazolo[3',2':1,2]pyrimido[5,4-b]indol-5(6H)-one has been studied for its potential as an anticancer agent. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and disrupting the cell cycle. Additionally, this compound has shown potential as an anti-inflammatory agent and has been studied for its effects on the immune system.
properties
IUPAC Name |
4-fluoro-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-10-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FN3OS/c13-6-1-2-8-7(5-6)9-10(14-8)11(17)16-3-4-18-12(16)15-9/h1-2,5,14H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJAXONPDMHGPEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC3=C(C(=O)N21)NC4=C3C=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(2,1,3-benzoxadiazol-4-ylmethyl)-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B5962417.png)

![1-(4-chlorophenyl)-N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]cyclopropanecarboxamide](/img/structure/B5962436.png)
![3-chloro-N-[2-(1-pyrrolidinyl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B5962442.png)
![1'-acetyl-4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1,4'-bipiperidine](/img/structure/B5962448.png)
![N-allyl-7-(3-methylbenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B5962455.png)
![7-(difluoromethyl)-N-(4-methylbenzyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5962456.png)

![6-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-yl]-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide](/img/structure/B5962465.png)
![N-(2-bromo-5-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B5962475.png)
![5-methyl-3-[1-(5,6,7,8-tetrahydro-2-naphthalenylsulfonyl)-2-pyrrolidinyl]isoxazole](/img/structure/B5962491.png)
![ethyl 1-[3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)propanoyl]-2-piperidinecarboxylate](/img/structure/B5962504.png)
![2-[4-chloro-2-(1H-tetrazol-1-yl)benzoyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5962512.png)
![N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-methylbenzamide](/img/structure/B5962523.png)